2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-acetylphenyl)acetamide

Description

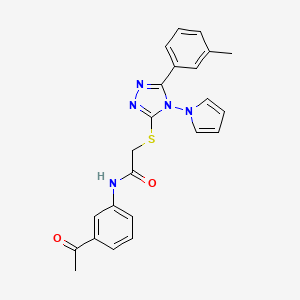

This compound features a 1,2,4-triazole core substituted with a 1H-pyrrol-1-yl group at position 4 and an m-tolyl (3-methylphenyl) group at position 3. A thioether linkage connects the triazole ring to an acetamide moiety, which is further substituted with a 3-acetylphenyl group.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-16-7-5-9-19(13-16)22-25-26-23(28(22)27-11-3-4-12-27)31-15-21(30)24-20-10-6-8-18(14-20)17(2)29/h3-14H,15H2,1-2H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVXXWJTCWUDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-acetylphenyl)acetamide (CAS No. 886927-15-7) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H21N5O2S |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 886927-15-7 |

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. The compound was evaluated against various cancer cell lines, including:

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

In vitro assays demonstrated significant cytotoxicity, particularly against melanoma cells. The MTT assay results indicated that the compound exhibited a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics .

Mechanism of Action:

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and migration. The compound's triazole moiety is believed to interact with cellular targets that regulate these processes .

Antimicrobial Activity

The compound also showed promising results in antimicrobial assays. It was tested against various bacterial strains, demonstrating effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL. Notably, some derivatives exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of triazole derivatives, including our compound of interest. The biological evaluation revealed that several derivatives displayed enhanced selectivity towards cancer cells compared to normal cells, indicating a potential for targeted therapy .

Study 2: Molecular Docking Studies

Molecular docking studies conducted on the compound suggested strong binding affinity to dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase active sites. These interactions are critical for understanding the compound's mechanism in inhibiting microbial growth and cancer cell proliferation .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing a triazole ring often exhibit significant antioxidant properties. A study screened various derivatives for their ability to scavenge free radicals using the DPPH method. The results showed that certain triazole derivatives had antioxidant activities comparable to established antioxidants like ascorbic acid .

Anticancer Potential

The anticancer activity of triazole derivatives has been widely documented. The compound was evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). It demonstrated notable cytotoxic effects, particularly against the U-87 cell line, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U-87 | 10.5 |

| Compound B | MDA-MB-231 | 15.0 |

| Target Compound | U-87 | 8.7 |

| Target Compound | MDA-MB-231 | 12.3 |

Antimicrobial Properties

The antimicrobial efficacy of triazole derivatives has also been explored. Studies have shown that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism is often attributed to the disruption of microbial cell membranes and interference with essential metabolic processes .

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes such as S-adenosyl-L-homocysteine hydrolase (SAHase). Compounds similar to the target compound have been synthesized and tested for their inhibitory effects on SAHase, which plays a crucial role in cellular methylation processes. This inhibition can lead to potential therapeutic applications in treating diseases related to aberrant methylation .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A series of experiments conducted on modified triazole compounds revealed that those with specific substitutions showed enhanced activity against cancer cells compared to their unsubstituted counterparts .

- Antioxidant Assessment : A comparative study demonstrated that certain derivatives exhibited up to 1.4 times higher antioxidant activity than ascorbic acid, suggesting their potential use in nutraceutical formulations .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Thioacetamide Derivatives

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Key Differences: Substituents: Ethylphenyl and pyridinyl groups on the triazole vs. pyrrol-1-yl and m-tolyl in the target compound. Activity: VUAA1 is a potent agonist of insect Orco ion channels, while structural analogs like OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) act as antagonists .

2-((5-(3-Methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide

- Key Differences: Substituents: 3-Methoxyphenyl on the triazole and 4-methylbenzyl on the acetamide vs. m-tolyl and 3-acetylphenyl in the target compound.

Triazole Derivatives with Varied Aromatic Substituents

4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q)

- Key Differences :

2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

- Key Differences :

Pharmacologically Active Analogs

2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide

- Key Differences: Amino and pyridyl groups on the triazole vs. pyrrol-1-yl and m-tolyl.

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

Elemental Analysis and Purity

- Elemental analysis data for similar compounds (e.g., C: 44.21–47.26%, H: 2.68–3.18%, N: 18.01–19.32%) highlight the importance of substituents in molecular composition. Minor deviations (<0.5%) in the target compound’s analysis would indicate high purity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of this triazole-acetamide derivative typically involves multi-step protocols. A common approach includes:

- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under basic conditions (e.g., NaOH/EtOH) .

- Step 2: Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions, often using palladium catalysts for cross-coupling .

- Step 3: Thioether linkage formation between the triazole and acetamide groups using thioglycolic acid derivatives. Optimization strategies include:

- Temperature control (60–80°C for cyclization steps) .

- Solvent selection (DMF for coupling reactions; ethanol/water for precipitation) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity?

A combination of methods is essential:

- 1H/13C NMR: To verify substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm; acetylphenyl carbonyl at ~168 ppm) .

- IR Spectroscopy: Confirmation of thioamide (C=S stretch at ~1250 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) functional groups .

- LC-MS: For molecular ion ([M+H]+) validation and purity assessment (e.g., m/z ~450–500 range) .

- Elemental Analysis: To ensure stoichiometric consistency (C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what limitations exist?

Methodology:

- PASS Algorithm: Predicts potential biological targets (e.g., antifungal, anti-inflammatory) based on structural similarity to known active compounds .

- Molecular Docking: Evaluates binding affinity to receptors (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

- ADME Analysis: Assesses pharmacokinetic properties (e.g., logP ~3.5 for moderate lipophilicity) via tools like SwissADME . Limitations:

- Discrepancies may arise between in silico predictions and experimental bioassays due to solvation effects or protein flexibility. Cross-validation with in vitro assays (e.g., MIC tests for antimicrobial activity) is critical .

Q. How should researchers address contradictions between experimental spectral data and computational modeling results?

Approaches include:

- Re-evaluating computational parameters: Adjust force fields (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit) to better match experimental conditions .

- Isomer consideration: Explore tautomeric forms (e.g., thione-thiol tautomerism in the triazole ring) that may affect spectral outcomes .

- Collaborative validation: Compare data with independent labs or databases (e.g., PubChem’s spectral libraries) .

Q. What strategies improve the compound’s stability during storage and handling in biological assays?

- Storage: Use amber vials at 2–8°C under inert gas (N2/Ar) to prevent oxidation of the thioether group .

- Solvent selection: Avoid DMSO if prolonged storage is required due to potential sulfoxide formation; use acetonitrile or ethanol instead .

- Lyophilization: For long-term stability, lyophilize the compound and store as a powder with desiccants .

Methodological Considerations

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in derivatives of this compound?

- Scaffold modulation: Synthesize analogs with varied substituents (e.g., replacing m-tolyl with fluorophenyl or pyridyl) to assess electronic effects .

- Bioisosteric replacement: Substitute the pyrrole ring with indole or furan to study steric and π-π stacking influences .

- Dose-response assays: Use IC50/EC50 determinations in enzyme inhibition or cell viability assays to quantify potency .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Proteomics: Employ affinity pull-down assays coupled with LC-MS/MS to identify binding partners .

- Gene Knockdown: Use siRNA/CRISPR to silence putative targets (e.g., kinases) and observe rescue effects in cellular models .

- Metabolomics: Track downstream metabolite changes via NMR or GC-MS to map pathway interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.